An In-depth Technical Guide to the Structure of Zeolitic Imidazolate Framework-67 (ZIF-67)
An In-depth Technical Guide to the Structure of Zeolitic Imidazolate Framework-67 (ZIF-67)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Zeolitic Imidazolate Framework-67 (ZIF-67), a prominent member of the metal-organic framework (MOF) family. ZIF-67 has garnered significant attention for its potential applications in catalysis, gas separation, and notably, as a carrier for targeted drug delivery, owing to its unique structural characteristics.
Core Structure and Crystallography
ZIF-67 is a cobalt-based zeolitic imidazolate framework. Its structure consists of cobalt(II) ions acting as metal centers, which are tetrahedrally coordinated by the nitrogen atoms of 2-methylimidazolate (mIm) linkers.[1] This specific coordination results in a framework with a sodalite (SOD) topology, analogous to aluminosilicate zeolites.[1] The framework is characterized by a three-dimensional, crystalline, and highly porous structure.[2]
The repeating unit of ZIF-67 features large cavities, approximately 11.4 to 11.6 Å in diameter, which are accessible through narrow apertures or "windows" of about 3.3 to 3.4 Å.[3][4] This well-defined microporosity is a key feature for its application in molecular sieving and as a host for guest molecules, such as drugs. The high degree of crystallinity is typically confirmed by sharp diffraction peaks in its Powder X-ray Diffraction (PXRD) pattern.[5]
Table 1: Crystallographic and Structural Parameters of ZIF-67
| Parameter | Value | Reference |
| Crystal System | Cubic | [2] |
| Topology | Sodalite (SOD) | [1] |
| Metal Center | Co(II) | [1] |
| Organic Linker | 2-methylimidazolate (mIm) | [1] |
| Pore/Cavity Diameter | ~11.4 - 11.6 Å | [3][4] |
| Aperture/Window Size | ~3.3 - 3.4 Å | [3][4] |
| Chemical Formula | C₈H₁₀CoN₄ | [1] |
Physicochemical Properties
The distinct structure of ZIF-67 imparts several important physicochemical properties, including high porosity and thermal stability. These properties are crucial for its performance in various applications.
Porosity and Surface Area: ZIF-67 exhibits a remarkably high specific surface area, typically measured by the Brunauer-Emmett-Teller (BET) method from nitrogen adsorption-desorption isotherms. Reported BET surface areas vary depending on the synthesis method and activation process but generally fall in the range of 1200 to over 2000 m²/g.[3][4][6][7] This large surface area provides abundant active sites for adsorption and catalysis.[3]
Thermal Stability: Thermogravimetric analysis (TGA) shows that ZIF-67 possesses excellent thermal stability. The framework is generally stable up to temperatures of 450-500 °C in an inert atmosphere, after which the organic linkers begin to decompose.[1][5][7] This robustness allows for its use in applications requiring elevated temperatures.
Table 2: Quantitative Physicochemical Data for ZIF-67
| Property | Typical Value Range | Reference(s) |
| BET Surface Area | 1200 - 2414 m²/g | [3][4][6][7][8][9] |
| Pore Volume | ~0.67 - 1.37 cm³/g | [2][9] |
| Decomposition Temperature | ~450 - 500 °C | [5][7] |
Experimental Protocols
The synthesis and characterization of ZIF-67 involve well-established laboratory procedures. Below are typical protocols for its preparation and analysis.
3.1. Synthesis of ZIF-67 (Room Temperature Method)
This protocol is adapted from methods reported for the facile synthesis of ZIF-67 in methanol at ambient temperature.[10][11][12]
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Preparation of Precursor Solutions:
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Mixing and Reaction:
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Crystallization:
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Product Collection and Purification:
3.2. Characterization Techniques
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Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized ZIF-67. The resulting diffraction pattern is compared with simulated patterns or previously reported data.[9][13]
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Scanning Electron Microscopy (SEM): Employed to investigate the morphology and particle size of the ZIF-67 crystals, which typically exhibit a distinct rhombic dodecahedral shape.[5][13]
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Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the material by measuring weight loss as a function of temperature under a controlled atmosphere.[5][13]
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N₂ Adsorption-Desorption Analysis (BET): Utilized to determine the specific surface area and pore size distribution of the ZIF-67 framework.[3][13]
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Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the structure and confirm the coordination between the cobalt ions and the 2-methylimidazole linkers.[5][10]
Visualized Workflows and Applications
4.1. Experimental Workflow: Synthesis and Characterization of ZIF-67
The following diagram illustrates the typical workflow for the synthesis and subsequent characterization of ZIF-67.
References
- 1. ossila.com [ossila.com]
- 2. nsrrc.org.tw [nsrrc.org.tw]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the Structure–Property–Activity Relationship of Zeolitic Imidazolate Frameworks for Acid–Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of a new ZIF-67@MgAl2O4 nanocomposite and its adsorption behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]
- 11. Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
